Superior BBOX Inhibition vs. Mildronate
Analogs derived from 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride exhibit significantly improved inhibition of γ-butyrobetaine hydroxylase (BBOX) compared to the clinically used standard, Mildronate (meldonium). In a study by Tars et al. (2014), a series of 51 compounds based on this core scaffold were designed and tested. The most potent analogs achieved IC50 values in the low nanomolar range, representing an improvement of approximately two orders of magnitude over Mildronate's reported IC50 [1][2].
| Evidence Dimension | BBOX Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Analogs based on 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride: IC50 values in the low nanomolar range (best examples) |
| Comparator Or Baseline | Mildronate (meldonium): IC50 = 62 µM (reported in literature) [2][3] |
| Quantified Difference | >100-fold improvement in potency (2 orders of magnitude) |
| Conditions | In vitro enzymatic assay with human γ-butyrobetaine hydroxylase (BBOX). |
Why This Matters
This class-level potency advantage demonstrates that the 4-(Pyrrolidin-1-yl)butanoic acid scaffold is a superior starting point for developing next-generation BBOX inhibitors with potentially better therapeutic indices compared to Mildronate.
- [1] Tars, K., et al. Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase. J. Med. Chem. 2014, 57, 6, 2213–2236. View Source
- [2] RCSB PDB. 4BG1: Three dimensional structure of human gamma-butyrobetaine hydroxylase in complex with 1-(3-Carboxypropyl)-1-methylpyrrolidin-1-ium chloride. 2013. View Source
- [3] GlpBio. Mildronate (hydrate) Product Information. Accessed 2025. View Source
